
5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a butyl group and a difluorophenyl group attached to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzaldehyde with butyl alcohol in the presence of an acid catalyst to form the intermediate. This intermediate is then cyclized with ethylene glycol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
化学反応の分析
Types of Reactions
5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-Butyl-2-(3,5-dichlorophenyl)-1,3-dioxane
- 5-Butyl-2-(3,5-dibromophenyl)-1,3-dioxane
- 5-Butyl-2-(3,5-dimethylphenyl)-1,3-dioxane
Uniqueness
5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H18F2O2 |
|---|---|
分子量 |
256.29 g/mol |
IUPAC名 |
5-butyl-2-(3,5-difluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C14H18F2O2/c1-2-3-4-10-8-17-14(18-9-10)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9H2,1H3 |
InChIキー |
YEDLFPKAISGHCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1COC(OC1)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)

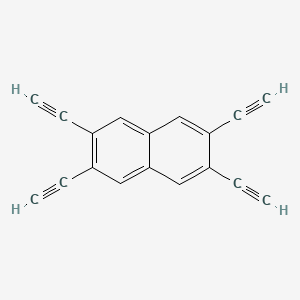
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)

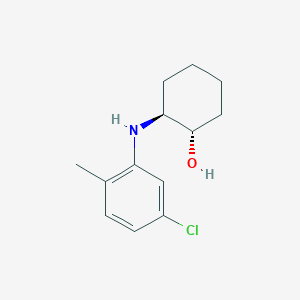
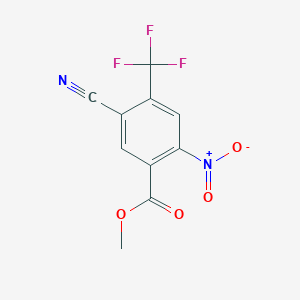
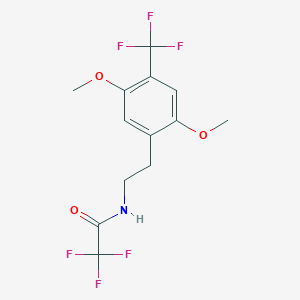
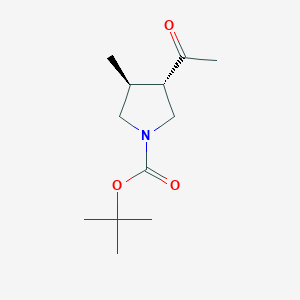
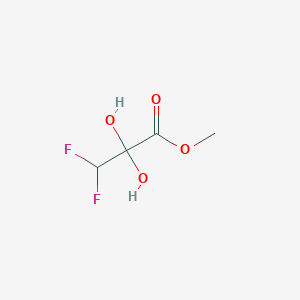


![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
